molecular formula C9H13Cl2NO B1408272 (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-42-2

(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408272
CAS No.: 1442114-42-2
M. Wt: 222.11 g/mol
InChI Key: BVHANBNNYUETTN-DDWIOCJRSA-N
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Description

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly antihistamines and anti-allergic agents .

Mechanism of Action

Target of Action

The primary target of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions. When histamine interacts with H1 receptors, it triggers allergies due to exposure to excessive amounts of an allergen .

Mode of Action

The compound acts as an antagonist at the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine. This action prevents the allergic reactions that would typically occur when histamine binds to the H1 receptor .

Biochemical Pathways

The compound’s action on the H1 receptor affects the histaminergic signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability. These effects are typically associated with allergic reactions .

Pharmacokinetics

Similar compounds are known to be readily absorbed after oral administration and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is a significant reduction in allergic reactions. Specifically, it has been found to have potent effects against both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The efficacy and stability of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound is designed to prevent

Biochemical Analysis

Biochemical Properties

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride plays a vital role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing their catalytic functions. The compound binds to the active sites of these enzymes, altering their conformation and activity. Additionally, it interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression related to cell proliferation and differentiation. It also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing substrate access. This inhibition leads to changes in the levels of neurotransmitters and other signaling molecules. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns. These changes are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as modulation of neurotransmitter levels and anti-inflammatory properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics and bioavailability, which are critical for its therapeutic efficacy .

Transport and Distribution

The transport and distribution of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and localization. Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, influencing its distribution and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. It can also translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method starts with the reduction of (4-chlorophenyl)acetone using a chiral reducing agent to obtain the desired chiral alcohol . The reaction conditions often involve the use of sodium borohydride (NaBH4) in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride stands out due to its high selectivity and potency as an intermediate in the synthesis of second-generation antihistamines. Its chiral nature allows for more targeted therapeutic effects with fewer side effects compared to its racemic counterparts .

Properties

IUPAC Name

(2R)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHANBNNYUETTN-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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